molecular formula C12H15NO3 B593947 2-(Piperidin-4-yloxy)benzoic acid CAS No. 1243250-02-3

2-(Piperidin-4-yloxy)benzoic acid

Cat. No.: B593947
CAS No.: 1243250-02-3
M. Wt: 221.256
InChI Key: RIHCGFWIHQZMEA-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yloxy)benzoic acid” is a compound that has been identified as a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The compound has a CAS Number of 1332531-16-4 and a molecular weight of 257.72 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H16ClNO3 . The InChI key for this compound is RQWGPTKBRMVUIO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Metabolism and Enzymatic Processes

Research has identified the enzymes involved in the oxidative metabolism of a novel antidepressant, highlighting the formation of a benzoic acid derivative through metabolic pathways involving cytochrome P450 and other enzymes. This process underscores the significance of understanding metabolic pathways for drug development (Hvenegaard et al., 2012).

Co-crystallization and Polymorphism

Studies on co-crystallization of benzoic acid derivatives with N-containing bases have revealed stoichiometric variants, polymorphism, and twinning, demonstrating the complex interplay between molecular structures in solid forms (Skovsgaard & Bond, 2009).

Structural and Spectroscopic Analysis

Research into three-component complexes involving piperidine, ethanol, p-hydroxybenzoic acid, and water has provided detailed structural and spectroscopic insights, illustrating the role of hydrogen bonding in stabilizing these complexes (Dega-Szafran et al., 2017).

Synthesis of Hybrid Compounds

The synthesis of hybrid compounds based on 4-[(1-Oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid has been explored, showing the formation of condensed structures and aromatization, indicating potential for developing novel compounds with desired properties (Ivanova et al., 2019).

Antimicrobial and Herbicidal Activities

Novel benzamide derivatives, including those derived from benzoic acid and piperidine, have been synthesized and evaluated for their antimicrobial and anti-fatigue effects, as well as for herbicidal activity and interaction with biological targets, showcasing the potential of these compounds in pharmaceutical and agricultural applications (Wu et al., 2014), (Fu et al., 2021).

Future Directions

The future directions for “2-(Piperidin-4-yloxy)benzoic acid” and similar compounds could involve further exploration of their use in drug development, given the significant role of piperidines in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-piperidin-4-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHCGFWIHQZMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303034
Record name 2-(4-Piperidinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-02-3
Record name 2-(4-Piperidinyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Piperidinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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